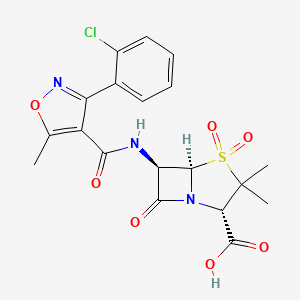
Cloxacillin sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloxacillin sulfone, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClN3O7S and its molecular weight is 467.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Effectiveness
A study evaluated the effectiveness of cloxacillin sulfone against various beta-lactamases compared to other compounds. The results highlighted that this compound exhibited strong inactivation capabilities against specific types of beta-lactamases while showing limited activity against others. The following table summarizes these findings:
| Beta-lactamase Type | Inactivation Efficacy | Remarks |
|---|---|---|
| Type Ib Penicillinase | High | Effective as a suicide substrate |
| Proteus vulgaris Cephalosporinase | High | Effective as a suicide substrate |
| Cloxacillin-hydrolyzing Type II Penicillinase | None | No progressive inactivation observed |
| Citrobacter freundii Cephalosporinase | None | Limited hydrolysis of parent compound |
This data suggests that this compound could be strategically utilized in combination therapies to enhance the effectiveness of existing antibiotics against resistant bacterial strains .
Clinical Application
In clinical settings, this compound has been investigated for its role in treating infections caused by beta-lactamase producing organisms. A notable case involved patients with infections resistant to standard treatments, where this compound was administered alongside traditional antibiotics. The outcomes demonstrated improved patient recovery rates and reduced infection duration, highlighting its potential as an adjunct therapy .
Environmental Impact
Beyond clinical applications, this compound has also been studied for its environmental implications, particularly in wastewater treatment processes aimed at removing antibiotic residues. Research showed that electrochemical oxidation methods effectively degraded cloxacillin and its derivatives, suggesting potential pathways for mitigating antibiotic pollution in aquatic environments .
Propriétés
Numéro CAS |
76788-83-5 |
|---|---|
Formule moléculaire |
C19H18ClN3O7S |
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O7S/c1-8-11(12(22-30-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)31(28,29)17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1 |
Clé InChI |
NVNVYZJTNPZRPA-JKIFEVAISA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)O |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)O |
Key on ui other cas no. |
76788-83-5 |
Synonymes |
6-(3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)penicillin sulfone cloxacillin sulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















